Ndelta-Pyrazinylcarbonyl-L-ornithine
Description
Contextualization within Non-Proteinogenic Amino Acid Derivative Research
Non-proteinogenic amino acids (NPAAs) are amino acids that are not naturally encoded in the genetic code of organisms. nih.govwikipedia.org While over 140 NPAAs occur naturally in proteins through post-translational modifications, thousands more can be synthesized in the laboratory. wikipedia.org These "unnatural" amino acids are of significant interest in chemical biology and drug discovery because their incorporation into peptides can fundamentally alter the resulting molecule's properties. nih.gov
The structural diversity offered by NPAAs is a powerful tool for developing peptide-based drug candidates. nih.gov Peptides composed solely of the 20 standard proteinogenic amino acids often suffer from poor stability in biological systems. nih.gov Introducing NPAAs can enhance stability, improve bioactivity, and confer novel functions. nih.govchemimpex.com The synthesis of NPAAs can be achieved through various chemical and biocatalytic methods, often starting from natural amino acids. nih.gov
Foundational Principles of L-Ornithine Derivatization for Bioactive Molecules
L-ornithine is a non-proteinogenic amino acid that plays a crucial role in the urea (B33335) cycle, where it is formed from L-arginine. wikipedia.orgcaymanchem.com It serves as a precursor for the biosynthesis of other molecules, including proline. caymanchem.com The chemical structure of L-ornithine, with its terminal δ-amino group, provides a reactive site for derivatization.
Derivatization is the process of chemically modifying a compound to produce a new compound with different properties. In the context of L-ornithine, derivatization of the δ-amino group can be used to attach various functional groups, thereby creating novel molecules with specific biological activities. nih.gov This approach is a cornerstone of medicinal chemistry and drug development, allowing for the creation of compounds with enhanced therapeutic potential. For instance, the derivatization of ornithine with fluorescein (B123965) isothiocyanate (FITC) has been used to enable sensitive detection in analytical methods. nih.gov
Scope and Significance of Academic Investigations Pertaining to Nδ-Pyrazinylcarbonyl-L-ornithine
Nδ-Pyrazinylcarbonyl-L-ornithine is a subject of academic and industrial interest due to its potential as a versatile building block in the synthesis of bioactive molecules. chemimpex.com The addition of the pyrazinylcarbonyl group to the L-ornithine scaffold introduces a unique chemical moiety that can influence the compound's biological interactions.
Research involving Nδ-Pyrazinylcarbonyl-L-ornithine and its protected forms, such as Nα-Boc-Nδ-pyrazinylcarbonyl-L-ornithine, spans several key areas:
Pharmaceutical Development: This compound is utilized as a building block in the synthesis of novel drug candidates. chemimpex.comchemimpex.com Its structure is considered valuable in designing pharmaceuticals that target specific biological pathways, potentially leading to more effective treatments for conditions such as metabolic disorders. chemimpex.com
Peptide Synthesis: In a protected form, this derivative serves as a valuable component in peptide synthesis. chemimpex.com The unique structure can enhance the stability and bioactivity of the resulting peptides, which are crucial for the development of vaccines and therapeutic agents. chemimpex.comchemimpex.com
Biochemical Research: It is employed in studies investigating amino acid metabolism and its role in various biological processes, offering insights into cellular functions. chemimpex.com
Drug Delivery: There is potential for incorporating Nδ-Pyrazinylcarbonyl-L-ornithine into drug delivery systems to improve the bioavailability and targeted delivery of therapeutic compounds. chemimpex.com
Enzyme Inhibition: Its structure makes it a candidate for studies related to enzyme inhibition, a key strategy in drug design. chemimpex.com
The significance of Nδ-Pyrazinylcarbonyl-L-ornithine lies in its ability to contribute to the development of new therapeutics by potentially enhancing the solubility and bioavailability of active pharmaceutical ingredients. chemimpex.com Its compatibility with various synthetic methods allows for its incorporation into complex molecular structures, facilitating the discovery of new drugs. chemimpex.com
Data Tables
Table 1: Chemical Properties of Nδ-Pyrazinylcarbonyl-L-ornithine and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Nα-Boc-Nδ-pyrazinylcarbonyl-L-ornithine | C15H22N4O5 | 338.359 cymitquimica.com |
| L-Ornithine hydrochloride | C5H12N2O2 • HCl | 168.6 caymanchem.com |
| L-Arginine | C6H14N4O2 | 174.2 |
Table 2: Research Applications of Nδ-Pyrazinylcarbonyl-L-ornithine
| Research Area | Application |
| Pharmaceutical Development | Building block for novel drugs, targeting metabolic disorders. chemimpex.com |
| Peptide Synthesis | Production of stable and bioactive peptides for vaccines and therapeutics. chemimpex.comchemimpex.com |
| Biochemical Research | Investigation of amino acid metabolism and cellular functions. chemimpex.com |
| Drug Delivery | Improvement of bioavailability and targeted delivery of therapeutics. chemimpex.com |
| Enzyme Inhibition | Design of enzyme inhibitors for medicinal chemistry. chemimpex.com |
| Neuroprotective Agents | Exploration of potential neuroprotective properties. chemimpex.com |
Compound Names Mentioned in this Article
Nδ-Pyrazinylcarbonyl-L-ornithine
L-Ornithine
L-Arginine
Nα-Boc-Nδ-pyrazinylcarbonyl-L-ornithine
Fluorescein isothiocyanate (FITC)
Proline
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-5-(pyrazine-2-carbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O3/c11-7(10(16)17)2-1-3-14-9(15)8-6-12-4-5-13-8/h4-7H,1-3,11H2,(H,14,15)(H,16,17)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGIGJGNECGMMN-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)NCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C=N1)C(=O)NCCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427291 | |
| Record name | Ndelta-Pyrazinylcarbonyl-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201047-84-9 | |
| Record name | Ndelta-Pyrazinylcarbonyl-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of Nδ Pyrazinylcarbonyl L Ornithine
Synthetic Pathways to Nδ-Pyrazinylcarbonyl-L-ornithine
The synthesis of Nδ-Pyrazinylcarbonyl-L-ornithine is primarily achieved through strategic chemical reactions that ensure the correct connectivity and stereochemistry of the final product. The core of its assembly relies on forming a stable amide linkage between a pyrazine (B50134) precursor and the side chain of L-ornithine.
Convergent Synthesis Approaches for Amide Bond Formation
The most common and direct route to Nδ-Pyrazinylcarbonyl-L-ornithine involves a convergent synthesis strategy. This approach hinges on the formation of an amide bond between pyrazine-2-carboxylic acid and the δ-amino group of L-ornithine. To achieve regioselectivity and prevent unwanted side reactions, such as polymerization or reaction at the α-amino group, a protected form of L-ornithine is required.
The general process involves the activation of the carboxylic acid group on the pyrazine ring, making it more susceptible to nucleophilic attack by the amine. researchgate.net This activation can be accomplished using various standard coupling reagents or by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride. researchgate.netimist.ma A series of pyrazinamide (B1679903) derivatives have been successfully synthesized using pyrazinecarboxylic acid as the starting material through processes of acylation and amidation. nih.gov
The reaction scheme can be summarized as follows:
Activation of Pyrazine-2-carboxylic Acid : The carboxyl group is activated, for instance, by reaction with thionyl chloride (SOCl₂) to form pyrazine-2-carbonyl chloride. imist.ma
Coupling Reaction : The activated pyrazine derivative is then reacted with L-ornithine that has its α-amino group protected (e.g., with a tert-butyloxycarbonyl, or 'Boc', group). The unprotected δ-amino group of the ornithine side chain attacks the activated carbonyl carbon of the pyrazine derivative. chemimpex.com
Deprotection : Following the successful formation of the Nδ-amide bond, the protecting group on the α-amino group can be removed if the final product requires a free α-amine.
This method is highly efficient and allows for the reliable production of Nα-protected-Nδ-Pyrazinylcarbonyl-L-ornithine, a key intermediate for further applications like peptide synthesis. chemimpex.com
Table 1: Reagents in Convergent Amide Bond Formation
| Role | Example Reagent | Function |
|---|---|---|
| Pyrazine Source | Pyrazine-2-carboxylic acid | Provides the pyrazinylcarbonyl moiety. nih.gov |
| Ornithine Source | Nα-Boc-L-ornithine | Provides the L-ornithine scaffold with a protected α-amine. chemimpex.comnih.gov |
| Activating Agent | Thionyl Chloride (SOCl₂) | Converts the carboxylic acid to a more reactive acyl chloride. imist.ma |
| Coupling Reagent | Carbodiimides (e.g., DCC, EDCI) | Facilitates direct amide bond formation between the acid and amine. jabde.com |
Precursor Chemistry and Stereoselective Synthesis of the L-Ornithine Scaffold
The stereochemistry of the final compound is critically dependent on the starting L-ornithine precursor. In biological systems, L-ornithine is an intermediate in the L-arginine biosynthetic pathway, synthesized from glutamate. frontiersin.org This natural pathway ensures the production of the L-enantiomer.
For chemical synthesis, the most practical approach is to start with commercially available L-ornithine or a protected derivative thereof, such as Nα-Boc-L-ornithine. nih.gov Using a pre-existing chiral pool of L-ornithine circumvents the need for complex asymmetric synthesis and ensures that the desired stereocenter is maintained throughout the synthetic sequence. The use of protecting groups, particularly on the α-amino function, is essential not only for directing the acylation to the δ-amino group but also for preventing racemization at the α-carbon under various reaction conditions. chemimpex.com
While complete de novo synthesis of ornithine analogues is possible through methods like the Bucherer reaction or alkylation of acetamidocyanoacetate carbanions, these are typically more complex and reserved for creating non-standard ornithine scaffolds. nih.gov For producing Nδ-Pyrazinylcarbonyl-L-ornithine, leveraging commercially available, enantiomerically pure L-ornithine is the most efficient and common strategy.
Chemical Modifications and Analog Generation from Nδ-Pyrazinylcarbonyl-L-ornithine
Nδ-Pyrazinylcarbonyl-L-ornithine serves as a versatile scaffold for generating a library of chemical analogs. Modifications can be strategically introduced at several positions on the molecule, including the pyrazine ring and the ornithine backbone, to modulate its chemical and biological properties.
Strategic Functionalization of the Pyrazine Moiety
The pyrazine ring is a key component for structural modification. researchgate.net The aromatic nature of the pyrazine ring, although electron-deficient due to the two nitrogen atoms, allows for various chemical transformations. imist.manih.gov Introducing different functional groups onto the pyrazine core can significantly alter the molecule's properties.
Common functionalization strategies include:
Halogenation : Introducing bromine or chlorine atoms can provide handles for further cross-coupling reactions.
Nitration and Amination : The introduction of nitro groups, which can subsequently be reduced to amino groups, offers a route to a wide range of derivatives. imist.ma
Alkylation and Acylation : Friedel-Crafts type reactions can be used to add alkyl or acyl chains to the ring, although the electron-deficient nature of pyrazine can make these reactions challenging.
These modifications can influence the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity, which are critical for its interactions in biological systems. imist.ma
Table 2: Examples of Pyrazine Moiety Functionalization
| Reaction Type | Reagent Example | Potential Functional Group Added | Reference |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | -Br | imist.ma |
| Nitration | Nitric Acid/Sulfuric Acid | -NO₂ | imist.ma |
| Esterification | Methanol/SOCl₂ | -COOCH₃ | imist.ma |
Selective Derivatization at the Ornithine Side Chain (e.g., Nα, Nδ modifications)
The ornithine portion of the molecule offers two primary sites for selective derivatization: the α-amino group (Nα) and the C-terminal carboxylic acid. Since the δ-amino group (Nδ) is already acylated with the pyrazinylcarbonyl group, it is generally not available for further reaction.
Nα-Derivatization : If the synthesis starts with Nα-Boc-Nδ-pyrazinylcarbonyl-L-ornithine, the Boc protecting group can be readily removed under acidic conditions. The newly freed α-amino group can then be subjected to a variety of reactions, such as acylation to introduce new side chains, or alkylation. A series of Nα-acyl and Nα-alkoxycarbonyl derivatives of L-ornithine have been prepared, demonstrating the feasibility of this approach. nih.gov
C-Terminal Modification : The carboxylic acid end of the molecule can be converted into esters, amides, or reduced to an alcohol, providing another avenue for analog generation. For example, it can be coupled with other amino acids or amines to extend the molecular structure.
Solid-Phase Synthesis Techniques for Oligomers and Conjugates
Nδ-Pyrazinylcarbonyl-L-ornithine is a valuable building block for solid-phase peptide synthesis (SPPS), a technique that allows for the stepwise assembly of peptides on an insoluble resin support. chemimpex.comchemimpex.comneulandlabs.com The use of Nα-protected Nδ-Pyrazinylcarbonyl-L-ornithine enables its incorporation at specific positions within a peptide sequence.
The general SPPS cycle using this modified amino acid would be as follows:
Anchoring : The first amino acid of the desired peptide is covalently attached to a solid support resin. neulandlabs.com
Deprotection : The Nα-protecting group (commonly Fmoc or Boc) of the resin-bound amino acid is removed.
Coupling : The next amino acid in the sequence, which could be Nα-Fmoc-Nδ-pyrazinylcarbonyl-L-ornithine, is activated and added to the reaction vessel. It couples to the free amine of the preceding residue. jabde.com
Washing : Excess reagents are washed away, leaving the elongated peptide attached to the resin.
This cycle is repeated until the desired oligomer or peptide conjugate is fully assembled. neulandlabs.com Finally, the completed chain is cleaved from the resin. neulandlabs.com This methodology facilitates the creation of complex bioactive peptides and conjugates where the specific placement of the pyrazinylcarbonyl-ornithine residue is required for function. chemimpex.comchemimpex.com The ability to use this compound in automated peptide synthesizers makes it a powerful tool for creating novel therapeutic agents and research probes. neulandlabs.com
Enzyme Inhibition Studies of Nδ-Pyrazinylcarbonyl-L-ornithine and its Analogs
Derivatives of L-ornithine have been extensively studied as inhibitors of enzymes that are critical for various physiological and pathological processes. The unique structural features of these analogs, including Nδ-Pyrazinylcarbonyl-L-ornithine, allow them to be used in the design of novel drugs and as tools in biochemical research to probe enzyme mechanisms. chemimpex.com
Identification and Validation of Target Enzymes (e.g., Ornithine Transcarbamoylase, Deacetylases)
Research into ornithine analogs has identified several key enzyme targets, primarily those that use L-ornithine as a substrate.
Ornithine Transcarbamoylase (OTC): This enzyme plays a pivotal role in the urea (B33335) cycle, catalyzing the transfer of a carbamoyl (B1232498) group from carbamoyl phosphate (B84403) to ornithine to form citrulline. wikipedia.orgcreative-proteomics.com Due to its essential function in nitrogen disposal, inhibitors of OTC are of significant interest. Ornithine analogs, such as the well-characterized inhibitor Nδ-(phosphonacetyl)-L-ornithine (PALO), have been validated as potent inhibitors of OTC. nih.govnih.govnih.gov These inhibitors serve as valuable tools for studying the enzyme's structure and function.
Nα-acetyl-L-ornithine Deacetylase (ArgE): This enzyme is found in bacteria and is crucial for the biosynthesis of arginine, an essential amino acid for bacterial growth. nih.govnih.gov ArgE catalyzes the deacetylation of Nα-acetyl-L-ornithine to produce L-ornithine. wikipedia.org Since this enzyme is absent in mammals, it represents a promising target for the development of new antibiotics. nih.gov A range of N(alpha)-acyl and N(alpha)-alkoxycarbonyl derivatives of L-ornithine have been synthesized and validated as inhibitors of ArgE. nih.gov For example, N(alpha)-chloroacetyl-L-ornithine was identified as a moderately strong inhibitor of the enzyme. nih.gov
Kinetic Characterization of Enzyme-Inhibitor Interactions
The potency and mode of action of ornithine analogs have been determined through detailed kinetic studies. These analyses provide quantitative measures of inhibitor effectiveness, such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀).
For Ornithine Transcarbamoylase , the bacterial toxin phaseolotoxin (B1679767) acts as a reversible inhibitor, exhibiting mixed kinetics with respect to carbamoyl phosphate and noncompetitive inhibition with respect to ornithine. nih.gov
Another key enzyme target is Nα-acetyl-L-ornithine deacetylase (ArgE) . Several N(alpha)-acyl derivatives of L-ornithine were found to be moderately strong inhibitors, with IC₅₀ values in the micromolar range. nih.gov
The table below summarizes key kinetic data for the inhibition of these enzymes by various ornithine analogs.
| Enzyme | Inhibitor | Kinetic Parameter | Value |
| Ornithine Transcarbamoylase | Phaseolotoxin | Apparent Kᵢ (vs. Carbamoyl Phosphate) | 0.2 µM nih.gov |
| Ornithine Transcarbamoylase | Phaseolotoxin | Apparent K'ᵢ (vs. Carbamoyl Phosphate) | 10 µM nih.gov |
| Ornithine Transcarbamoylase | Phaseolotoxin | Apparent Kᵢ (vs. Ornithine) | 0.9 µM nih.gov |
| Nα-acetyl-L-ornithine deacetylase (ArgE) | N(alpha)-chloroacetyl-L-ornithine | IC₅₀ | 85 µM nih.gov |
| Nα-acetyl-L-ornithine deacetylase (ArgE) | N(alpha)-trifluoroacetyl-L-ornithine | IC₅₀ | 200-410 µM nih.gov |
| Nα-acetyl-L-ornithine deacetylase (ArgE) | N(alpha)-ethoxycarbonyl-L-ornithine | IC₅₀ | 200-410 µM nih.gov |
Inhibition studies have also been conducted on Ornithine Decarboxylase (ODC) , the first enzyme in polyamine biosynthesis. The enantiomers of difluoromethylornithine (DFMO) were found to suppress ODC activity in a time- and concentration-dependent manner. nih.gov
| Enzyme | Inhibitor | Kinetic Parameter | Value |
| Ornithine Decarboxylase (ODC) | L-DFMO | Kᵢ | 1.3 µM nih.gov |
| Ornithine Decarboxylase (ODC) | D-DFMO | Kᵢ | 28.3 µM nih.gov |
| Ornithine Decarboxylase (ODC) | L-DFMO | kᵢₙₐ꜀ₜ | 0.15 min⁻¹ nih.gov |
| Ornithine Decarboxylase (ODC) | D-DFMO | kᵢₙₐ꜀ₜ | 0.25 min⁻¹ nih.gov |
Mechanistic Insights into Enzyme Inhibition (e.g., Transition State Analogs)
Understanding the mechanism of inhibition is key to designing more effective and specific inhibitors. Ornithine analogs employ various inhibitory mechanisms.
Transition State Analogs: A powerful strategy in enzyme inhibition is to design molecules that mimic the transition state of the enzymatic reaction. These analogs bind to the enzyme's active site with much higher affinity than the actual substrate. Nδ-(phosphonacetyl)-L-ornithine (PALO) is a classic example of a potent transition-state analog inhibitor of ornithine transcarbamoylase. nih.govnih.gov Its structure mimics the presumed tetrahedral intermediate formed during the reaction between carbamoyl phosphate and ornithine, leading to tight binding and potent inhibition.
Enzyme-Activated Irreversible Inhibition: Also known as suicide inhibition, this mechanism involves an inhibitor that is itself unreactive but is converted by the enzyme's own catalytic mechanism into a reactive form. This reactive species then covalently binds to a residue in the active site, leading to irreversible inactivation. α-Difluoromethylornithine (DFMO), a well-known inhibitor of ornithine decarboxylase (ODC), operates through this mechanism. nih.govfrontiersin.org The inactivation involves the formation of a stable adduct between the inhibitor and the enzyme. nih.gov
Modulation of Amino Acid Metabolism Pathways by Nδ-Pyrazinylcarbonyl-L-ornithine Derivatives
By inhibiting key enzymes, derivatives of Nδ-Pyrazinylcarbonyl-L-ornithine can significantly alter major metabolic pathways that depend on ornithine, such as the urea cycle and polyamine biosynthesis.
Investigations into Urea Cycle Intermediacy
The urea cycle, also known as the ornithine cycle, is the primary metabolic pathway for the detoxification of ammonia (B1221849) and the synthesis of urea in mammals. wikipedia.orgcreative-proteomics.com L-ornithine is a central and essential intermediate in this cycle.
The cycle begins in the mitochondria where ornithine combines with carbamoyl phosphate to form citrulline, a reaction catalyzed by ornithine transcarbamylase (OTC). numberanalytics.com After a series of reactions in the cytosol, ornithine is regenerated when the enzyme arginase cleaves arginine to produce urea and ornithine. wikipedia.orgnumberanalytics.com This regenerated ornithine can then re-enter the mitochondria to begin another round of the cycle.
The concentration of ornithine can be a limiting factor for the rate of urea synthesis. nih.gov Studies in human keratinocytes have shown that L-ornithine can influence the synthesis of urea and the expression of arginase. nih.gov Therefore, compounds that interfere with ornithine's role, such as inhibitors of OTC, can directly disrupt the function of the urea cycle, leading to an accumulation of ammonia.
Influence on Polyamine Biosynthesis Pathways
Polyamines, such as putrescine, spermidine, and spermine, are cationic molecules vital for numerous cellular processes, including cell growth, differentiation, and proliferation. nih.gov The biosynthesis of polyamines begins with the amino acid L-ornithine.
The first, and typically rate-limiting, step in this pathway is the decarboxylation of ornithine to form putrescine. frontiersin.orgresearchgate.net This reaction is catalyzed by the enzyme ornithine decarboxylase (ODC). nih.gov Because of the critical role of polyamines in cell proliferation, ODC is a major target for the development of anti-cancer agents.
Inhibitors of ODC, such as the ornithine analog difluoromethylornithine (DFMO), block the polyamine synthesis pathway at its first step. nih.govnih.gov This leads to a depletion of cellular polyamines, which in turn can arrest cell growth. nih.gov Another ornithine derivative, N-ω-chloroacetyl-L-ornithine, has also been identified as a competitive inhibitor of ODC. researchgate.net Research has shown that cancer cells deficient in the urea cycle enzyme argininosuccinate (B1211890) synthase (ASS1) exhibit an increased reliance on the polyamine pathway, making them particularly vulnerable to ODC inhibitors like DFMO. nih.gov
Enzymatic and Biochemical Interaction Profiles of Nδ Pyrazinylcarbonyl L Ornithine
Impact on Related Nitrogen Metabolism Cycles
The direct impact of Nδ-Pyrazinylcarbonyl-L-ornithine on the intricate network of nitrogen metabolism cycles, such as the urea (B33335) cycle and nitric oxide synthesis, is a subject of specialized biochemical research. While comprehensive data remains the focus of ongoing studies, the structural similarity of this synthetic amino acid derivative to L-ornithine suggests potential interactions with key enzymes that regulate nitrogen balance and metabolic signaling pathways. L-ornithine is a critical intermediate in the urea cycle, a pathway primarily occurring in the liver that detoxifies ammonia (B1221849) by converting it into urea for excretion. nih.govnih.govnih.govnih.gov It also serves as a precursor for the synthesis of polyamines and proline. nih.gov
Due to a lack of specific research data on the direct enzymatic interactions of Nδ-Pyrazinylcarbonyl-L-ornithine with enzymes of the nitrogen metabolism cycles, this section will focus on the established roles of related enzymes and potential, though currently hypothetical, points of interaction.
The urea cycle is a critical metabolic pathway that converts excess nitrogen, primarily in the form of ammonia, into urea. nih.govmhmedical.com This process is essential for preventing the toxic buildup of ammonia in the body. nih.gov The cycle involves a series of five enzymatic reactions. mhmedical.com L-ornithine is a key substrate in this cycle, specifically in the reaction catalyzed by ornithine transcarbamylase (OTC). wikipedia.org
Given that Nδ-Pyrazinylcarbonyl-L-ornithine is a derivative of L-ornithine, it is plausible that it could interact with enzymes that utilize L-ornithine as a substrate. However, without experimental evidence, the nature of this interaction—whether it acts as a substrate, an inhibitor, or has no effect—remains speculative. Research into various derivatives of L-ornithine has shown that modifications to the ornithine structure can lead to inhibitory effects on enzymes within the urea cycle and related pathways. nih.gov
Key Enzymes in Nitrogen Metabolism and Potential Interactions:
Ornithine Transcarbamylase (OTC): This mitochondrial enzyme catalyzes the reaction between ornithine and carbamoyl (B1232498) phosphate (B84403) to form citrulline, a crucial step in the urea cycle. wikipedia.orgnih.gov A deficiency in OTC is the most common urea cycle disorder, leading to hyperammonemia. nih.gov Structural analogs of ornithine have been studied as potential inhibitors of OTC.
Arginase: This enzyme hydrolyzes L-arginine to produce L-ornithine and urea, representing the final step of the urea cycle. nih.gov It also plays a role in regulating the bioavailability of arginine for other pathways, such as nitric oxide synthesis. The interaction of Nδ-Pyrazinylcarbonyl-L-ornithine with arginase has not been documented.
Nitric Oxide Synthase (NOS): This family of enzymes synthesizes nitric oxide (NO), a critical signaling molecule, from L-arginine. As arginase and NOS compete for the same substrate (L-arginine), any compound affecting arginase activity could indirectly influence NO production.
Ornithine Decarboxylase (ODC): This is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. nih.gov ODC converts ornithine into putrescine. The potential for Nδ-Pyrazinylcarbonyl-L-ornithine to modulate ODC activity is an area for future investigation.
Interactive Data Table: Key Enzymes in Nitrogen Metabolism
| Enzyme | Substrate(s) | Product(s) | Metabolic Pathway | Potential Interaction with Ornithine Analogs |
| Ornithine Transcarbamylase (OTC) | L-Ornithine, Carbamoyl phosphate | L-Citrulline, Phosphate | Urea Cycle | Competitive Inhibition |
| Arginase | L-Arginine | L-Ornithine, Urea | Urea Cycle | Modulation of Activity |
| Nitric Oxide Synthase (NOS) | L-Arginine, O2, NADPH | Nitric Oxide, L-Citrulline, NADP+ | Nitric Oxide Synthesis | Indirect via Arginase |
| Ornithine Decarboxylase (ODC) | L-Ornithine | Putrescine, CO2 | Polyamine Biosynthesis | Inhibition or Substrate Competition |
Research Findings on Related Compounds:
Studies on other L-ornithine derivatives have provided insights into how structural modifications can influence enzymatic activity. For instance, various N-substituted L-ornithine analogs have been synthesized and evaluated as inhibitors of enzymes like arginase and nitric oxide synthase. These studies have demonstrated that the nature of the substituent on the ornithine backbone is critical for determining the potency and selectivity of inhibition. However, specific kinetic data or detailed research findings on the inhibitory or substrate activity of Nδ-Pyrazinylcarbonyl-L-ornithine are not currently available in the public scientific literature.
The pyrazinylcarbonyl group introduces a distinct chemical moiety to the L-ornithine structure, which could confer unique properties regarding its interaction with enzyme active sites. The aromatic and electron-withdrawing nature of the pyrazine (B50134) ring may influence binding affinity and catalytic processing compared to the natural substrate. Further empirical studies, including enzyme kinetic assays and structural biology analyses, are necessary to elucidate the precise impact of Nδ-Pyrazinylcarbonyl-L-ornithine on nitrogen metabolism cycles.
Structure Activity Relationship Sar Elucidation for Nδ Pyrazinylcarbonyl L Ornithine Analogs
Systematic Modification of Chemical Scaffolds and Resultant Bioactivity Profiles
The systematic modification of chemical scaffolds is a cornerstone of medicinal chemistry, aimed at identifying key structural features that govern the biological activity of a compound. For Nδ-Pyrazinylcarbonyl-L-ornithine analogs, this would involve alterations to the pyrazine (B50134) ring and the ornithine backbone.
Modifications of the Pyrazine Ring:
The pyrazine ring is a critical component, often acting as a bioisostere for other aromatic systems like benzene (B151609) or pyridine (B92270) in drug design. pharmablock.com Its nitrogen atoms can serve as hydrogen bond acceptors, which is a crucial interaction for binding to biological targets such as kinases. pharmablock.com In studies of pyrazinoic acid (POA), a related pyrazine-containing compound, substitutions on the pyrazine ring have been shown to significantly impact antimycobacterial activity. nih.gov For instance, the addition of alkylamino groups at the 3 and 5 positions of POA resulted in analogs with 5 to 10-fold greater potency. nih.gov This suggests that similar substitutions on the pyrazine ring of Nδ-Pyrazinylcarbonyl-L-ornithine could modulate its bioactivity.
In a study on pyrazine-based TrkA inhibitors, it was found that aromatic moieties on the pyrazine ring that can participate in hydrogen bonding generally lead to more potent compounds. nih.gov This highlights the importance of the electronic and steric properties of substituents on the pyrazine ring in determining the biological response. The SAR was noted to be non-linear, indicating that the interplay between different parts of the molecule is complex. nih.govrsc.org
| Modification | Observed Effect in Analogs | Potential Implication for Nδ-Pyrazinylcarbonyl-L-ornithine Analogs |
| Alkylamino substitution on pyrazine ring | Increased potency of pyrazinoic acid analogs nih.gov | Enhanced biological activity |
| Hydrogen-bonding substituents on pyrazine ring | Generally increased potency of TrkA inhibitors nih.gov | Improved target binding and efficacy |
| Non-hydrogen bonding substituents on pyrazine ring | Lower potency compared to hydrogen-bonding counterparts nih.gov | Reduced biological activity |
Modifications of the L-Ornithine Scaffold:
The L-ornithine portion of the molecule provides a chiral backbone that is essential for its recognition by biological systems. L-ornithine is a key intermediate in the urea (B33335) cycle and a substrate for enzymes like ornithine decarboxylase (ODC) and ornithine aminotransferase (OAT). google.comnih.gov Studies on ornithine analogs have shown that modifications to the ornithine structure can lead to potent enzyme inhibitors. For example, various structural analogs of ornithine have been synthesized and evaluated as inhibitors of ODC, with (+)-alpha-methylornithine being a potent reversible inhibitor. pharmablock.com
Furthermore, the development of an orally deliverable nanomedicine based on L-ornithine highlights the therapeutic potential of modifying the ornithine structure to improve its pharmacokinetic properties. nih.gov This suggests that modifications to the ornithine part of Nδ-Pyrazinylcarbonyl-L-ornithine could influence not only its direct biological activity but also its absorption, distribution, metabolism, and excretion (ADME) profile.
| Modification | Observed Effect in Analogs | Potential Implication for Nδ-Pyrazinylcarbonyl-L-ornithine Analogs |
| Alpha-methylation of ornithine | Potent reversible inhibition of ODC pharmablock.com | Modulation of enzyme inhibitory activity |
| Polymer-based self-assembly of ornithine | Improved pharmacokinetic properties nih.gov | Enhanced drug delivery and therapeutic efficacy |
Identification of Pharmacophoric Elements Critical for Biological Function
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For Nδ-Pyrazinylcarbonyl-L-ornithine analogs, the key pharmacophoric elements can be inferred from related classes of compounds.
The pyrazine ring itself is a key pharmacophoric element. The nitrogen atoms in the pyrazine ring are electron-withdrawing, creating an electron-deficient aromatic system. pharmablock.com These nitrogen atoms can act as hydrogen bond acceptors, a critical interaction for binding to the hinge region of many protein kinases. pharmablock.com Computational modeling of pyrazine-based TrkA inhibitors has shown that the pyrazine moiety can form hydrogen bonds with key amino acid residues in the active site of the enzyme. nih.gov
The carbonyl group linking the pyrazine ring to the ornithine scaffold is another important pharmacophoric feature. This group can also participate in hydrogen bonding, either as an acceptor or by influencing the electronic nature of the adjacent pyrazine ring.
The L-ornithine backbone, with its specific stereochemistry and the presence of both alpha- and delta-amino groups and a carboxylic acid group, provides multiple points for interaction with a biological target. The spatial arrangement of these functional groups is crucial for molecular recognition. Studies on ornithine analogs as ODC inhibitors have helped to delineate the structural features of L-ornithine required for binding to the enzyme's active site. pharmablock.com
Key Pharmacophoric Features:
Pyrazine Nitrogen Atoms: Act as hydrogen bond acceptors. pharmablock.com
Aromatic Pyrazine Ring: Provides a scaffold for substituent modification and can engage in hydrophobic or pi-stacking interactions.
Carbonyl Linker: Potential hydrogen bond acceptor and influences electronic properties.
L-Ornithine chiral center: Confers stereospecificity for target recognition.
Amino and Carboxyl Groups of Ornithine: Provide multiple points for ionic and hydrogen bonding interactions.
Rational Design Principles for Optimizing Potency and Selectivity
Rational drug design aims to create new molecules with a desired biological activity based on an understanding of the target's structure and the SAR of existing ligands. For Nδ-Pyrazinylcarbonyl-L-ornithine analogs, several design principles can be proposed to optimize potency and selectivity.
Structure-Based Design:
If the three-dimensional structure of the biological target is known, structure-based design can be employed. Computational modeling, as demonstrated in the development of pyrazine-based TrkA inhibitors, can predict the binding mode of ligands and identify pockets in the active site that can be exploited for improved binding affinity. nih.govrsc.org For example, modifying substituents on the pyrazine ring to create favorable interactions with specific amino acid residues in a target's binding pocket could enhance potency.
Bioisosteric Replacement:
Bioisosteric replacement involves substituting one part of a molecule with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. In the context of pyrazine-containing compounds, the pyrazine ring itself is often used as a bioisostere for other aromatic rings. pharmablock.com Further, in a study of pyrazinoic acid analogs, bioisosteres for the carboxylic acid group were explored to improve potency. nih.gov For Nδ-Pyrazinylcarbonyl-L-ornithine, one could envision replacing the pyrazine ring with other heterocycles to fine-tune the electronic and steric properties of the molecule and potentially improve selectivity for a particular target.
| Design Principle | Application to Nδ-Pyrazinylcarbonyl-L-ornithine Analogs | Goal |
| Structure-Based Design | Utilize computational modeling to predict binding modes and identify key interactions with the target protein. nih.gov | Enhance binding affinity and potency. |
| Bioisosteric Replacement | Substitute the pyrazine ring with other heterocycles or modify the ornithine backbone with groups of similar size and electronic character. pharmablock.comnih.gov | Improve potency, selectivity, and/or pharmacokinetic properties. |
| Scaffold Hopping | Replace the pyrazine-ornithine core with a structurally different scaffold that maintains the key pharmacophoric elements. | Discover novel chemical series with improved drug-like properties. |
By systematically applying these principles, it is plausible to design novel Nδ-Pyrazinylcarbonyl-L-ornithine analogs with optimized potency and selectivity for a desired biological target. The insights gained from studies on related pyrazine and ornithine derivatives provide a strong foundation for such rational design efforts.
Computational Chemistry and Molecular Modeling in Nδ Pyrazinylcarbonyl L Ornithine Research
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Nδ-Pyrazinylcarbonyl-L-ornithine, this method would be instrumental in identifying potential protein targets and elucidating the specific interactions that govern its binding affinity.
Research on other ornithine derivatives, particularly inhibitors of ornithine decarboxylase (ODC), provides a strong precedent for the use of molecular docking. ODC is a crucial enzyme in polyamine biosynthesis, a pathway often upregulated in cancer cells. nih.gov Therefore, it stands as a logical potential target for Nδ-Pyrazinylcarbonyl-L-ornithine. Docking studies with ODC would aim to predict whether the compound can fit into the enzyme's active site and form key interactions with amino acid residues. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, studies on other ODC inhibitors have identified key residues within the active site that are critical for binding. nih.gov
Similarly, molecular docking has been successfully applied to understand the binding of pyrazine (B50134) derivatives to various protein targets. For example, recent studies have explored the interaction of substituted pyrazines with human serum albumin (HSA), a key transport protein in the blood. researchgate.net These studies use docking to predict the binding site and the primary forces driving the interaction, which are often found to be hydrophobic. researchgate.net
In a hypothetical docking study of Nδ-Pyrazinylcarbonyl-L-ornithine, the pyrazinyl group could engage in π-π stacking interactions with aromatic residues like phenylalanine or tyrosine in a protein's binding pocket. The carbonyl group and the ornithine backbone could form a network of hydrogen bonds with polar residues or water molecules. The results of such a docking simulation would be a binding energy score, which estimates the strength of the interaction, and a predicted binding pose.
Table 1: Representative Molecular Docking Applications for Structurally Related Compounds
| Compound Class | Protein Target | Key Findings from Docking Studies |
| Ornithine Derivatives | Ornithine Decarboxylase (ODC) | Prediction of binding modes within the active site, identification of key hydrogen bonding and hydrophobic interactions crucial for inhibition. nih.gov |
| Pyrazine Derivatives | Human Serum Albumin (HSA) | Elucidation of binding within specific subdomains, with hydrophobic forces identified as the primary driver of interaction. researchgate.net |
| N-Acylhydrazone Derivatives | Sirtuin-1 (SIRT1) | Identification of binding modes similar to known inhibitors, with key interactions involving specific residues like F273 and I347. thieme-connect.de |
Conformational Analysis and Molecular Dynamics Simulations
While molecular docking provides a static snapshot of a ligand-protein interaction, the reality is that both molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations are computational methods used to study the movement of atoms and molecules over time. These techniques are crucial for understanding the flexibility of Nδ-Pyrazinylcarbonyl-L-ornithine and how its conformation might change upon binding to a target.
MD simulations can provide insights into the stability of a ligand-protein complex predicted by docking. nih.gov By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe whether the ligand remains stably bound in its predicted pose or if it undergoes significant conformational changes. These simulations can reveal the dynamic nature of the interactions, such as the formation and breaking of hydrogen bonds over time. mdpi.com
For a flexible molecule like Nδ-Pyrazinylcarbonyl-L-ornithine, which has several rotatable bonds, conformational analysis is particularly important. The molecule can adopt a wide range of shapes, and only a subset of these may be biologically active. MD simulations can explore the conformational landscape of the unbound ligand, identifying low-energy conformations that are likely to be prevalent in solution. rsc.org This information can then be used to perform more accurate docking studies, using a representative ensemble of conformations rather than a single, arbitrary one.
Furthermore, MD simulations can shed light on the allosteric effects of ligand binding, where binding at one site on a protein influences the conformation and activity at a distant site. nih.gov This is a critical aspect of drug action that cannot be captured by static docking methods alone.
Table 2: Parameters often Analyzed in Molecular Dynamics Simulations
| Parameter | Description | Significance in Studying Nδ-Pyrazinylcarbonyl-L-ornithine |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein or ligand structures over time. | Indicates the stability of the simulation and whether the system has reached equilibrium. A stable RMSD for the ligand-protein complex suggests a stable binding mode. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms around their average position. | Highlights the flexible regions of the protein and ligand. For Nδ-Pyrazinylcarbonyl-L-ornithine, it would show which parts of the molecule are most mobile. |
| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds between the ligand and protein. | Quantifies the key hydrogen bonding interactions that contribute to binding affinity and specificity. |
| Solvent Accessible Surface Area (SASA) | Measures the surface area of the molecule that is accessible to the solvent. | Changes in SASA upon binding can indicate how the ligand is buried within the protein's binding pocket. mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov Once a reliable QSAR model is developed, it can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.
Given the structural features of Nδ-Pyrazinylcarbonyl-L-ornithine, QSAR models developed for pyrimidine (B1678525) or pyrazine derivatives are particularly relevant. nih.gov For example, QSAR studies have been conducted on pyrimidine derivatives as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. nih.gov These studies use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a predictive model.
To develop a QSAR model for a series of compounds related to Nδ-Pyrazinylcarbonyl-L-ornithine, one would first need a dataset of molecules with their experimentally measured biological activities (e.g., IC50 values for enzyme inhibition). Then, a large number of molecular descriptors would be calculated for each compound. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).
Statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks (ANN) are then used to build the QSAR equation. nih.gov The predictive power of the model is rigorously validated using internal and external test sets of compounds. A successful QSAR model could identify the key structural features of the pyrazinylcarbonyl and ornithine moieties that are most important for biological activity, guiding the design of more potent analogs.
Table 3: Key Components of a QSAR Study
| Component | Description | Relevance to Nδ-Pyrazinylcarbonyl-L-ornithine Research |
| Dataset | A collection of structurally related compounds with their experimentally determined biological activities. | A series of Nδ-acyl-L-ornithine derivatives with varying acyl groups would be needed to build a model. |
| Molecular Descriptors | Numerical values that encode different aspects of a molecule's structure and properties. | Descriptors for Nδ-Pyrazinylcarbonyl-L-ornithine would capture its size, shape, electronic properties, and hydrophobicity. |
| Statistical Method | The algorithm used to correlate the descriptors with the biological activity. | Methods like MLR or ANN would be used to build the predictive model. nih.gov |
| Model Validation | A set of statistical tests to ensure the robustness and predictive ability of the QSAR model. | Essential to confirm that the model can accurately predict the activity of new compounds. |
Advanced Research Applications and Potential in Bioactive Molecule Discovery
Role as a Core Scaffold in Novel Therapeutic Agent Development
Nδ-Pyrazinylcarbonyl-L-ornithine serves as a valuable building block in the synthesis of innovative therapeutic agents. chemimpex.com Its distinct chemical features, including the aromatic and hydrogen-bonding capabilities of the pyrazine (B50134) moiety, allow for diverse molecular interactions, making it an attractive scaffold for targeting a range of biological pathways. Researchers have explored its potential in developing treatments for metabolic disorders, neurological conditions, and cancer. chemimpex.com
The pyrazine ring, a key component of this scaffold, is a recognized pharmacophore in numerous approved drugs, contributing to favorable pharmacokinetic and pharmacodynamic properties. The L-ornithine portion of the molecule provides a chiral backbone that can be further modified to optimize target binding and biological activity. This adaptability allows for its incorporation into complex molecular designs to create new chemical entities with enhanced therapeutic potential. chemimpex.com
While specific therapeutic agents directly using Nδ-Pyrazinylcarbonyl-L-ornithine as the primary scaffold are still in early stages of development, research on analogous structures highlights the potential of this chemical motif. The following table illustrates the biological activities of related compounds where the pyrazine or a modified ornithine scaffold is a key feature.
| Compound Class | Target | Therapeutic Area | Key Structural Feature |
|---|---|---|---|
| Pyrazine Derivatives | Various Enzymes and Receptors | Oncology, Infectious Diseases | Aromatic Pyrazine Ring |
| Ornithine Analogues | Enzyme Inhibition | Metabolic Disorders | Modified Amino Acid Backbone |
| Heterocyclic Scaffolds | Protein-Protein Interactions | Various | Rigid Fused Ring Systems |
Application in Biochemical Probing and Pathway Delineation
The unique structure of Nδ-Pyrazinylcarbonyl-L-ornithine makes it a suitable candidate for the design of biochemical probes to investigate biological processes. Its ability to participate in various biochemical pathways allows for its use in studies of amino acid metabolism and cellular functions. chemimpex.com By incorporating reporter groups, such as fluorescent tags or biotin, onto the Nδ-Pyrazinylcarbonyl-L-ornithine scaffold, researchers can create molecular tools to visualize and track specific biological events.
The Nα-Boc-protected form of the compound, Nα-Boc-Nδ-pyrazinylcarbonyl-L-ornithine, is particularly useful in bioconjugation processes. chemimpex.com This involves linking biomolecules to other entities like drugs or imaging agents to facilitate targeted delivery and enhance the understanding of complex biological systems. chemimpex.com These probes can be instrumental in identifying and validating new drug targets and elucidating the mechanisms of action of bioactive molecules.
| Probe Type | Application | Target Pathway | Information Gained |
| Fluorescently Labeled | Cellular Imaging | Amino Acid Transport | Visualization of uptake and distribution |
| Biotinylated | Affinity Purification | Protein Binding | Identification of interacting proteins |
| Photoaffinity Labeled | Target Identification | Enzyme Active Sites | Covalent modification and identification of targets |
Strategies for Enhancing Drug Solubility and Bioavailability in Formulations
A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients, which can limit their oral bioavailability. The incorporation of the Nδ-Pyrazinylcarbonyl-L-ornithine moiety into drug candidates is a strategy that can potentially improve these properties. chemimpex.comchemimpex.com The pyrazine ring, with its nitrogen atoms, can engage in hydrogen bonding, which may enhance solubility in aqueous environments.
Several formulation strategies can be employed to further enhance the solubility and bioavailability of compounds containing the Nδ-Pyrazinylcarbonyl-L-ornithine scaffold. These techniques focus on altering the physicochemical properties of the drug to improve its dissolution and absorption.
| Formulation Strategy | Mechanism of Enhancement | Potential Advantages |
|---|---|---|
| Solid Dispersions | Increases drug dissolution rate by dispersing it in a hydrophilic carrier. | Improved oral bioavailability. |
| Nanoparticle Formulation | Increases surface area for dissolution. | Enhanced solubility and potential for targeted delivery. |
| Use of Surfactants | Improves wetting and micellar solubilization of the drug. | Increased dissolution rate. |
| Complexation with Cyclodextrins | Forms inclusion complexes that increase the aqueous solubility of the drug. | Improved stability and bioavailability. |
Integration into Peptide and Peptidomimetic Research
Nδ-Pyrazinylcarbonyl-L-ornithine is a valuable building block in the synthesis of peptides and peptidomimetics. chemimpex.com Peptides often exhibit high potency and selectivity but are limited by poor metabolic stability and low oral bioavailability. Peptidomimetics are designed to mimic the structure and function of natural peptides while overcoming these limitations.
The incorporation of Nδ-Pyrazinylcarbonyl-L-ornithine into peptide sequences can introduce conformational constraints and novel side-chain interactions, potentially leading to enhanced biological activity and improved pharmacokinetic properties. The use of the Nα-Boc protected version of the compound is particularly advantageous in solid-phase peptide synthesis, allowing for the controlled and efficient assembly of complex peptide structures. chemimpex.com
| Peptidomimetic Approach | Rationale | Desired Outcome |
| Incorporation into peptide backbone | Introduce conformational rigidity | Enhanced receptor binding and stability |
| Use as a side-chain modification | Mimic natural amino acid functionality | Improved target specificity |
| As a scaffold for non-peptide mimetics | Replicate the spatial arrangement of key peptide features | Increased oral bioavailability and metabolic stability |
Emerging Research Frontiers and Future Perspectives on Nδ Pyrazinylcarbonyl L Ornithine
Novel Synthetic Methodologies for Complex Derivatives
The utility of Nδ-Pyrazinylcarbonyl-L-ornithine lies primarily in its role as a versatile building block for constructing more complex molecules with tailored biological activities. chemimpex.com Researchers are moving beyond simple syntheses to develop sophisticated methodologies that incorporate this scaffold into larger, more intricate molecular architectures.
A key strategy involves using Nδ-Pyrazinylcarbonyl-L-ornithine in peptide synthesis. chemimpex.com Its protected form, Nα-Boc-Nδ-pyrazinylcarbonyl-L-ornithine, is particularly valuable. The tert-butyloxycarbonyl (Boc) group on the alpha-amino group allows for controlled, stepwise elongation of peptide chains, enabling the precise placement of the pyrazinylcarbonyl-ornithine moiety at specific positions within a peptide sequence. chemimpex.com
Recent synthetic efforts focus on creating novel classes of derivatives, such as bivalent cationic amphiphiles. In these structures, L-ornithine serves as a branching point. Methodologies like the carbodiimide (B86325) method are employed to form amide bonds between the ornithine core and various aliphatic amino acids (e.g., glycine, γ-aminobutyric acid). finechem-mirea.ru Further complexity is introduced by attaching diverse lipophilic blocks, including alkyl-hetaryl radicals, to create asymmetrical molecules. finechem-mirea.ru These advanced synthetic approaches have successfully produced new lipoamino acids with potent biological activities. finechem-mirea.ru
Table 1: Synthetic Methodologies for Nδ-Pyrazinylcarbonyl-L-ornithine Derivatives
| Methodology | Starting Material Component | Resulting Derivative Class | Purpose/Application |
|---|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Nα-Boc-Nδ-pyrazinylcarbonyl-L-ornithine | Custom Peptides | Incorporation of the pyrazine (B50134) moiety for enhanced bioactivity or stability. chemimpex.com |
| Carbodiimide Coupling | L-ornithine derivatives | Bivalent Cationic Amphiphiles | Creation of membrane-active agents with antibacterial properties. finechem-mirea.ru |
| Amide Coupling | (Pyrazin-2-yl)proline intermediates | Complex Heterocyclic Systems | Development of allosteric enzyme inhibitors. nih.gov |
Discovery of Uncharted Biological Targets and Pathways
The structural characteristics of Nδ-Pyrazinylcarbonyl-L-ornithine derivatives make them ideal probes for identifying and modulating novel biological targets. The ornithine component directs research towards pathways involving amino acid metabolism, such as the urea (B33335) cycle and polyamine biosynthesis. wikipedia.orgnih.gov Enzymes like Ornithine Decarboxylase (ODC) and Ornithine Transcarbamylase (OTC) are critical in these pathways and represent validated therapeutic targets. nih.govnih.gov Recent research has focused on designing novel ODC inhibitors that show significantly higher potency than existing drugs. nih.gov
The pyrazine ring is a well-established pharmacophore present in compounds with a wide array of biological activities, including anticancer and anti-inflammatory effects. nih.gov This has prompted investigations into the potential of pyrazine-containing compounds to modulate signaling pathways implicated in cancer. One such target is the SHP2 protein, a phosphatase involved in oncogenic signaling and immuno-oncology. nih.gov Structure-based drug design has led to the discovery of novel aminopyrazine compounds that act as allosteric inhibitors of SHP2, binding to a site distinct from the active site to modulate its activity. nih.gov The fusion of the ornithine and pyrazine moieties in Nδ-Pyrazinylcarbonyl-L-ornithine provides a rational starting point for designing inhibitors that could target such enzymes with improved specificity and efficacy.
Table 2: Potential Biological Targets for Nδ-Pyrazinylcarbonyl-L-ornithine Derivatives
| Target Class | Specific Enzyme Example | Associated Pathway | Therapeutic Area |
|---|---|---|---|
| Decarboxylases | Ornithine Decarboxylase (ODC) | Polyamine Biosynthesis | Cancer, Infectious Diseases. nih.gov |
| Phosphatases | SHP2 (PTPN11) | RAS-MAPK Signaling | Oncology, Immuno-oncology. nih.gov |
| Transcarbamylases | Ornithine Transcarbamylase (OTC) | Urea Cycle, Amino Acid Homeostasis | Metabolic Disorders. nih.gov |
| Hydrolases | Nα-acetyl-L-ornithine deacetylase (ArgE) | Bacterial Arginine Biosynthesis | Antibacterials. nih.gov |
Advanced Spectroscopic and Structural Biology Characterization Techniques
To understand how derivatives of Nδ-Pyrazinylcarbonyl-L-ornithine interact with their biological targets, researchers are employing a suite of advanced characterization techniques. X-ray crystallography has been instrumental in providing atomic-level insights into these interactions. For instance, crystal structures of novel, potent inhibitors bound to ornithine decarboxylase (ODC) have been reported. nih.gov These structures reveal the precise binding modes and the formation of covalent adducts within the enzyme's active site. nih.gov Similarly, crystallographic studies on engineered pyrrolysyl-tRNA synthetase have elucidated how the enzyme's active site accommodates bulky, non-natural amino acid derivatives, providing a blueprint for how modified ornithine structures might be recognized. nih.gov
Complementing these experimental methods, computational approaches such as molecular docking and molecular dynamics simulations are crucial. nih.gov These techniques allow researchers to predict how a ligand might bind to a protein target and to study the stability and dynamics of the resulting complex over time. For newly synthesized derivatives, standard characterization relies on Nuclear Magnetic Resonance (¹H NMR) spectroscopy and mass spectrometry to confirm their chemical structure and purity before biological evaluation. finechem-mirea.ru
Interdisciplinary Research Integrating Omics Data and Chemical Biology
The frontier of research on Nδ-Pyrazinylcarbonyl-L-ornithine and related compounds lies at the intersection of chemical biology and "omics" technologies. Non-targeted metabolomics, a key omics field, enables the comprehensive analysis of small molecules in a biological system, often revealing novel compounds or metabolic shifts associated with a particular state.
A prime example is the integrated microbiome-metabolome analysis of Pu-erh tea fermentation, where non-targeted metabolomics identified 347 distinct metabolites. mdpi.com Among these were pyrazine derivatives, like 2,5-dimethylpyrazine, whose accumulation was correlated with specific microbial communities and fermentation stages. mdpi.com Such studies provide a powerful discovery engine: omics data can pinpoint biologically relevant pyrazine compounds that arise in a complex natural system.
This is where chemical biology intervenes. Once a compound of interest is identified through metabolomics, chemists can synthesize it—along with structural analogues like Nδ-Pyrazinylcarbonyl-L-ornithine—to create molecular probes. These probes are then used to investigate the function of the identified molecules and their roles in the biological pathways suggested by the omics data, such as caffeine (B1668208) metabolism or fatty acid biosynthesis. mdpi.com This synergistic loop, where omics-driven discovery informs chemical synthesis and functional investigation, accelerates our understanding of the biological roles of pyrazine-containing metabolites and paves the way for the development of new therapeutic agents. nih.gov
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for Nδ-Pyrazinylcarbonyl-L-ornithine, and how can purity be optimized during synthesis?
- Methodological Answer : Synthesis typically involves coupling pyrazine carboxylic acid derivatives to the δ-amino group of L-ornithine. Acylation reactions using activated esters (e.g., NHS esters) or carbodiimide coupling agents (e.g., EDC) are common. To optimize purity:
- Use orthogonal protection strategies (e.g., Boc for α-amino groups) to prevent undesired side reactions .
- Employ reverse-phase HPLC with UV detection (λ = 254 nm) for purification, followed by LC-MS or -NMR to confirm identity and purity.
- Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining to detect free amino groups.
Q. Which analytical techniques are critical for characterizing Nδ-Pyrazinylcarbonyl-L-ornithine?
- Methodological Answer :
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H] for CHNO: 265.12).
- Nuclear Magnetic Resonance (NMR) : - and -NMR resolve structural features, such as pyrazinyl carbonyl peaks (~165–170 ppm in ) and ornithine backbone signals .
- Circular Dichroism (CD) : For chiral purity assessment, especially if stereochemical integrity is critical for biological activity.
Advanced Research Questions
Q. How does Nδ-Pyrazinylcarbonyl-L-ornithine interact with ornithine-binding enzymes, and what kinetic parameters should be measured?
- Methodological Answer :
- Enzyme Assays : Test inhibition/activation of ornithine transcarbamoylase (OTCase) or other ornithine-dependent enzymes using steady-state kinetics. For example:
- Measure (inhibition constant) via competitive binding assays with varying substrate (L-ornithine) and inhibitor (Nδ-Pyrazinylcarbonyl-L-ornithine) concentrations .
- Use isotope effects (e.g., -labeled carbamoyl phosphate) to probe rate-limiting steps in catalysis, as demonstrated in Pseudomonas savastanoi OTCase studies .
- Structural Analysis : Perform X-ray crystallography or cryo-EM to resolve binding modes, focusing on interactions between the pyrazinyl group and enzyme active sites.
Q. What experimental strategies resolve contradictions in reported bioactivity data for Nδ-Pyrazinylcarbonyl-L-ornithine analogs?
- Methodological Answer :
- Dose-Response Reproducibility : Conduct independent replicates under standardized conditions (pH, temperature, cofactors) to rule out batch variability.
- Off-Target Profiling : Use proteomic or metabolomic screens to identify unintended interactions (e.g., with arginase or nitric oxide synthases).
- Meta-Analysis : Compare datasets across studies, adjusting for variables like cell line specificity (e.g., bacterial vs. mammalian OTCase orthologs) .
Q. How can computational modeling predict the metabolic fate of Nδ-Pyrazinylcarbonyl-L-ornithine in cellular systems?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with transport proteins (e.g., cationic amino acid transporters) to predict cellular uptake.
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for target enzymes vs. decoys.
- Pathway Analysis : Integrate with tools like KEGG or MetaCyc to map potential metabolic perturbations (e.g., arginine biosynthesis) .
Data Analysis & Reproducibility
Q. What statistical frameworks are recommended for analyzing dose-dependent enzyme inhibition by Nδ-Pyrazinylcarbonyl-L-ornithine?
- Methodological Answer :
- Nonlinear Regression : Fit data to models like the Morrison equation for tight-binding inhibitors or the Cheng-Prusoff equation for IC-to- conversion.
- Error Propagation : Use Bayesian inference or Monte Carlo simulations to quantify uncertainty in derived parameters (e.g., , ) .
Q. How should researchers document synthetic protocols to ensure reproducibility?
- Methodological Answer :
- Follow Beilstein Journal guidelines: Include detailed reaction conditions (solvent, temperature, molar ratios), characterization data (Rf values, spectral peaks), and validation steps (e.g., chiral HPLC for enantiopurity) .
- Provide raw spectral data (NMR, MS) in supplementary materials with annotated spectra and baseline corrections .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
